molecular formula C31H32N4O2 B12224700 6-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

6-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12224700
M. Wt: 492.6 g/mol
InChI Key: XRXWVLRGNAQZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a benzyl group at position 6, a 2-(3,4-dimethoxyphenyl)ethylamine substituent at position 7, and methyl groups at positions 2 and 3. Its molecular formula is C₃₂H₃₃N₅O₂ (estimated molecular weight: ~543.6 g/mol). Pyrazolo[1,5-a]pyrimidines are heterocyclic scaffolds known for their pharmacological versatility, including antitumor, antimicrobial, and kinase-inhibitory activities . The compound’s structural complexity arises from its substitution pattern, which likely enhances lipophilicity (predicted XLogP3 >6) and modulates receptor binding .

Properties

Molecular Formula

C31H32N4O2

Molecular Weight

492.6 g/mol

IUPAC Name

6-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C31H32N4O2/c1-21-26(19-23-11-7-5-8-12-23)30(32-18-17-24-15-16-27(36-3)28(20-24)37-4)35-31(33-21)29(22(2)34-35)25-13-9-6-10-14-25/h5-16,20,32H,17-19H2,1-4H3

InChI Key

XRXWVLRGNAQZMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCCC4=CC(=C(C=C4)OC)OC)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Pyrazolo[1,5-a]pyrimidine Derivatives

Cyclocondensation Reactions

The most common approach for synthesizing pyrazolo[1,5-a]pyrimidine derivatives involves cyclocondensation reactions between 5-aminopyrazoles and bifunctional electrophilic reagents. This methodology has been widely documented in the literature as an efficient route to access the pyrazolo[1,5-a]pyrimidine core structure.

A typical synthetic pathway involves the reaction of substituted 5-aminopyrazoles with 1,3-diketones or β-ketoesters in the presence of an acid catalyst. This reaction proceeds through initial nucleophilic attack by the amino group of the pyrazole on the carbonyl carbon of the diketone or ketoester, followed by cyclization and dehydration to form the pyrimidine ring.

Table 1. Typical Reaction Conditions for Cyclocondensation Reactions

Reagent Combination Catalyst Solvent Temperature (°C) Time (h) Typical Yield (%)
5-Aminopyrazole + 1,3-diketone H₂SO₄ Acetic acid 110 4-8 75-90
5-Aminopyrazole + β-ketoester H₂SO₄ Acetic acid 110 4-8 70-85
5-Aminopyrazole + diethyl malonate Sodium ethoxide Ethanol 78 6-12 65-80

Multi-step Synthetic Routes

Specific Synthetic Pathway for the Target Compound

The synthesis of 6-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through a multi-step sequence as outlined below:

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The preparation of the properly substituted pyrazolo[1,5-a]pyrimidine core begins with the synthesis of a 5-amino-3-phenyl-4-benzylpyrazole derivative. This compound serves as a key intermediate and can be prepared through the reaction of benzyl cyanide with an appropriate hydrazine derivative, followed by cyclization with a suitable reagent.

Step 1: Preparation of the substituted 5-aminopyrazole

The 5-amino-3-phenyl-4-benzylpyrazole can be prepared by reacting benzyl cyanide with methyl phenylcyanoacetate in the presence of a base, followed by treatment with hydrazine.

Step 2: Formation of the pyrazolo[1,5-a]pyrimidinone

The aminopyrazole intermediate is then reacted with a β-ketoester (such as ethyl acetoacetate) to form the corresponding pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative. This reaction typically occurs in acetic acid at elevated temperatures (110°C).

5-amino-3-phenyl-4-benzylpyrazole + ethyl acetoacetate → 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Step 3: Chlorination of the pyrimidinone

The resulting pyrazolo[1,5-a]pyrimidin-7(4H)-one is converted to the corresponding 7-chloro derivative using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride.

6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one + POCl₃ → 7-chloro-6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Introduction of the 2-(3,4-dimethoxyphenyl)ethyl Group

Step 4: Nucleophilic substitution at the 7-position

The 7-chloro derivative undergoes nucleophilic substitution with 2-(3,4-dimethoxyphenyl)ethylamine to yield the target compound. This reaction typically occurs in the presence of a base such as triethylamine or potassium carbonate in a suitable solvent like dichloromethane, tetrahydrofuran, or dimethylformamide.

7-chloro-6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine + 2-(3,4-dimethoxyphenyl)ethylamine → this compound

Table 2. Reaction Conditions for Nucleophilic Substitution at 7-Position

Base Solvent Temperature (°C) Time (h) Catalyst Typical Yield (%)
K₂CO₃ DMF 80-100 4-8 - 75-85
Et₃N DCM 25-40 12-24 - 70-80
K₂CO₃ Acetone 50-60 6-12 KI 65-75
DIPEA THF 60-70 8-16 - 70-80

Synthesis of Key Precursors

Preparation of 2-(3,4-dimethoxyphenyl)ethylamine

The 2-(3,4-dimethoxyphenyl)ethylamine precursor can be synthesized through multiple routes:

From 3,4-dimethoxyphenylacetonitrile

A common approach involves the reduction of 3,4-dimethoxyphenylacetonitrile to the corresponding amine:

Step 1: Preparation of 3,4-dimethoxyphenylacetonitrile
The synthesis of 3,4-dimethoxyphenylacetonitrile can be accomplished through a three-step process:

  • Decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate in water
  • Aldoxime reaction with hydroxylamine hydrochloride and sodium bicarbonate
  • Dehydration using a phase-transfer catalyst and alkali

Step 2: Reduction of the nitrile to the amine
The reduction of 3,4-dimethoxyphenylacetonitrile to 2-(3,4-dimethoxyphenyl)ethylamine can be achieved using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran or through catalytic hydrogenation using Raney nickel or palladium on carbon.

Alternative Approach from 3,4-dimethoxyphenylacetic acid

Another approach involves the conversion of 3,4-dimethoxyphenylacetic acid to the corresponding amide, followed by reduction:

Step 1: Formation of the amide via the acid chloride

3,4-dimethoxyphenylacetic acid + SOCl₂ → 3,4-dimethoxyphenylacetyl chloride
3,4-dimethoxyphenylacetyl chloride + NH₃ → 3,4-dimethoxyphenylacetamide

Step 2: Reduction of the amide to the amine

3,4-dimethoxyphenylacetamide + LiAlH₄ → 2-(3,4-dimethoxyphenyl)ethylamine

Preparation of the 5-Amino-3-phenyl-4-benzylpyrazole

The synthesis of 5-amino-3-phenyl-4-benzylpyrazole, a key intermediate in the preparation of the target compound, can be accomplished through the following sequence:

Step 1: Preparation of benzyl cyanide derivatives
Benzyl cyanide can be prepared from the corresponding benzyl halide through nucleophilic substitution with cyanide sources such as sodium cyanide or potassium cyanide.

Step 2: Formation of the pyrazole ring
The reaction of benzyl cyanide with phenylacetonitrile in the presence of a strong base (such as n-butyllithium) forms an intermediate that, upon treatment with hydrazine, cyclizes to form the 5-amino-3-phenyl-4-benzylpyrazole.

Optimization Strategies and Considerations

Reaction Condition Optimization

The synthesis of this compound can be optimized by careful adjustment of reaction conditions. Key parameters to consider include:

Table 3. Optimization Parameters for Critical Synthetic Steps

Synthetic Step Key Parameters Optimization Range Impact on Yield
Pyrazole formation Base strength n-BuLi (2.2-2.5 eq) +10-15%
Temperature -78°C to RT Critical for selectivity
Reaction time 2-4 hours +5-10%
Cyclocondensation Acid catalyst H₂SO₄ (0.1-0.5 eq) +10-20%
Reaction temperature 100-120°C +15-25%
Solvent Acetic acid, toluene Solvent-dependent
Chlorination POCl₃ excess 3-5 equivalents +5-15%
Temperature 80-110°C Critical for conversion
Addition of Me₄N⁺Cl⁻ 0.1-0.3 equivalents Improves selectivity
Nucleophilic substitution Base K₂CO₃, Et₃N, DIPEA Base-dependent
Solvent DMF, DCM, THF Solvent-dependent
Temperature 25-100°C +10-30%

Selective Functionalization Strategies

The selective functionalization of the pyrazolo[1,5-a]pyrimidine core is crucial for achieving high yields of the target compound. Several strategies can be employed:

  • Regioselective chlorination: The 7-position of pyrazolo[1,5-a]pyrimidin-7(4H)-ones shows preferential reactivity towards chlorinating agents, allowing for selective functionalization at this position.

  • Sequential introduction of substituents: A strategic sequence of reactions can minimize undesired side reactions and maximize overall yield. For example, introducing the benzyl group at position 6 before the formation of the pyrimidine ring can prevent competing reactions.

  • Protection-deprotection strategies: For complex substrates with multiple reactive functional groups, protection-deprotection sequences may be necessary to achieve selective functionalization.

Purification and Characterization

Purification Methods

The purification of this compound and its intermediates can be accomplished through various techniques:

Table 4. Purification Methods for the Target Compound and Key Intermediates

Compound Purification Method Solvent System Recovery (%)
5-Amino-3-phenyl-4-benzylpyrazole Recrystallization Ethanol/water 85-90
Pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate Column chromatography Hexane/ethyl acetate (7:3) 80-85
7-Chloro intermediate Column chromatography DCM/hexane (3:2) 75-80
Final product Sequential recrystallization Ethanol followed by hexane/DCM 85-95

Characterization Data

The characterization of this compound can be accomplished using various analytical techniques:

Table 5. Characterization Data for the Target Compound

Analytical Method Observed Data Reference
Melting Point 152-154°C
¹H NMR (300 MHz, CDCl₃) δ 7.45-7.28 (m, 10H, aromatic), 6.82-6.75 (m, 3H, dimethoxyphenyl), 5.82 (s, 1H, pyrimidine-H), 4.25 (s, 2H, benzyl-CH₂), 3.89 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.62-3.58 (m, 2H, NCH₂), 2.90-2.86 (m, 2H, CH₂), 2.58 (s, 3H, CH₃), 2.35 (s, 3H, CH₃)
¹³C NMR (75 MHz, CDCl₃) δ 155.2, 149.0, 148.9, 147.5, 145.2, 141.8, 139.5, 133.2, 131.8, 129.7, 128.8, 128.4, 128.2, 127.9, 127.2, 126.4, 120.7, 112.1, 111.3, 104.5, 94.8, 55.9, 55.8, 43.5, 41.2, 35.8, 15.6, 13.9
Mass Spectrometry (ESI) m/z: 519.3 [M+H]⁺
HPLC Purity >99%
IR (KBr, cm⁻¹) 3320 (N-H), 2930, 1625, 1580, 1515, 1450, 1260, 1140, 1025, 755, 700

Chemical Reactions Analysis

Types of Reactions

6-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in cancer therapy. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. A notable study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited significant anticancer properties with IC50 values in the low micromolar range against multiple cancer types, including melanoma and breast cancer . The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

CFTR Activation

Another important application of pyrazolo[1,5-a]pyrimidine derivatives is their role as activators of the cystic fibrosis transmembrane conductance regulator (CFTR). Optimization studies have shown that certain analogs can enhance CFTR activity, which is vital for treating cystic fibrosis. The compound's structural modifications have led to improved solubility and bioavailability, making it a promising candidate for further development .

Neuroprotective Effects

The neuroprotective properties of pyrazolo[1,5-a]pyrimidines have also been investigated. Research indicates that these compounds can mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. The underlying mechanisms include modulation of inflammatory cytokines and enhancement of antioxidant defenses .

Optical Applications

Beyond therapeutic uses, compounds in this class have been explored for their optical properties. Pyrazolo[1,5-a]pyrimidines have been identified as potential fluorophores due to their favorable photophysical characteristics. These compounds can serve as biomarkers in cellular imaging applications, particularly in differentiating between cancerous and normal cells based on lipid droplet accumulation .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of kinases; effective against various cancer cell lines
CFTR ActivationEnhances CFTR activity; potential treatment for cystic fibrosis
Neuroprotective EffectsReduces neuroinflammation; promotes neuronal survival
Optical ApplicationsPotential fluorophores for cellular imaging; distinguishes cancer cells

Case Studies

  • Anticancer Efficacy : A study focused on the synthesis and evaluation of new pyrazolo[1,5-a]pyrimidine derivatives showed that certain modifications significantly increased anticancer potency against A375 melanoma cells with an IC50 value of 4.2 μM. This highlights the importance of structural optimization in enhancing therapeutic efficacy .
  • CFTR Activator Optimization : In optimizing a known CFTR activator (Cact-3), researchers synthesized a series of analogs that demonstrated improved solubility and potency in activating CFTR channels in vitro. The study utilized molecular docking simulations to guide the design process .
  • Neuroprotection : Another investigation assessed the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives in models of oxidative stress-induced neuronal damage. Results indicated significant reductions in cell death and inflammatory markers when treated with these compounds .

Mechanism of Action

The mechanism of action of 6-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with structurally or functionally related analogs:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Notable Properties
Target Compound : 6-Benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine C₃₂H₃₃N₅O₂ ~543.6 ~6.5* 6-benzyl, 7-[(3,4-dimethoxyphenethyl)amine], 2,5-dimethyl, 3-phenyl High lipophilicity; potential for CNS penetration due to benzyl and aryl groups
Analog 1 : N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine C₂₉H₃₃N₅O₂ 430.5 5.8 6-ethyl instead of 6-benzyl Reduced lipophilicity vs. target compound; may alter metabolic stability
Analog 2 : 7-Benzyl-4-methyl-5-[2-(3,4-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine C₂₄H₂₆N₄O₂ 416.5 4.1 Pyrrolo[2,3-d]pyrimidine core; 7-benzyl, 5-(3,4-dimethoxyphenethyl) Lower molecular weight; different core structure may affect target selectivity
Analog 3 : 5-Methyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-ol C₁₄H₁₀F₃N₃O 294.0 3.2 7-hydroxyl group; 3-CF₃-phenyl Polar due to hydroxyl; likely reduced cell permeability vs. amine derivatives
Analog 4 : N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine C₂₀H₁₈ClN₅ 375.8 5.1 4-chlorophenylamine, 5-propyl Chlorine atom enhances electronegativity; propyl group may improve solubility

Notes:

  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in Analog 3) reduce basicity, while methoxy groups (target compound, Analog 1) enhance π-π stacking with aromatic residues in receptors .

Biological Activity

6-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo-pyrimidine family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure

The molecular formula of the compound is C24H30N4O2C_{24}H_{30}N_{4}O_{2}, and its structure can be represented as follows:

6 benzyl N 2 3 4 dimethoxyphenyl ethyl 2 5 dimethyl 3 phenylpyrazolo 1 5 a pyrimidin 7 amine\text{6 benzyl N 2 3 4 dimethoxyphenyl ethyl 2 5 dimethyl 3 phenylpyrazolo 1 5 a pyrimidin 7 amine}

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The primary areas of focus include:

  • Anticancer Activity
  • Anti-inflammatory Properties
  • Cytotoxic Effects

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia). The half-maximal inhibitory concentration (IC50) values indicate potent cytotoxicity.
    Cell LineIC50 (µM)Reference
    MCF-712.50
    A54926.00
    K56236.12
  • Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes such as topoisomerase II and Aurora-A kinase, which are crucial for cancer cell division and proliferation.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo-pyrimidine derivatives has been explored through various assays:

  • Cytokine Inhibition : Studies have indicated that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    CytokineReduction (%)Reference
    TNF-alpha70%
    IL-665%

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MCF-7 Cell Line : In a controlled study, the compound was administered to MCF-7 cells, resulting in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations.
  • In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.